molecular formula C21H20O12 B1247359 Eriodictyol 7-O-glucuronide

Eriodictyol 7-O-glucuronide

Cat. No.: B1247359
M. Wt: 464.4 g/mol
InChI Key: YSORAXGDTRAEMV-CGXGPNJMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol 7-O-glucuronide typically involves the glucuronidation of eriodictyol. This can be achieved through enzymatic reactions using specific glucuronosyltransferases . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound can be carried out using microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine, which can then be glucuronidated to form this compound . This method offers advantages such as high yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions: Eriodictyol 7-O-glucuronide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its aglycone form, eriodictyol.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Eriodictyol and its reduced forms.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Eriodictyol 7-O-glucuronide has a wide range of scientific research applications:

Mechanism of Action

Eriodictyol 7-O-glucuronide exerts its effects primarily through its antioxidant activity. It activates the Nrf2/antioxidant response element (ARE) pathways, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and β-glutamyl cysteine synthetase . This activation helps in mitigating oxidative stress and protecting cells from damage.

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1

InChI Key

YSORAXGDTRAEMV-CGXGPNJMSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eriodictyol 7-O-glucuronide
Reactant of Route 2
Eriodictyol 7-O-glucuronide
Reactant of Route 3
Eriodictyol 7-O-glucuronide
Reactant of Route 4
Eriodictyol 7-O-glucuronide
Reactant of Route 5
Eriodictyol 7-O-glucuronide
Reactant of Route 6
Eriodictyol 7-O-glucuronide

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